molecular formula C15H10ClFO4 B6410675 3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid CAS No. 1261939-73-4

3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid

Cat. No.: B6410675
CAS No.: 1261939-73-4
M. Wt: 308.69 g/mol
InChI Key: VBPSVDOKUVCNOG-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid is an organic compound with significant interest in the field of medicinal chemistry and material science. This compound is characterized by the presence of chloro, methoxycarbonyl, and fluorine substituents on a benzoic acid core, which imparts unique chemical and physical properties.

Properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-12(16)10(7-9)11-6-8(14(18)19)3-5-13(11)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPSVDOKUVCNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691974
Record name 2'-Chloro-6-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-73-4
Record name 2'-Chloro-6-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique substituents make it valuable in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloro, methoxycarbonyl, and fluorine groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-(2-Chloro-5-methoxycarbonylphenyl)benzoic acid
  • 4-Fluoro-3-(2-chlorophenyl)benzoic acid
  • 3-(2-Chloro-5-methoxycarbonylphenyl)-4-methylbenzoic acid

Comparison: 3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to similar compounds .

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